molecular formula C10H5Cl4N3 B13091795 4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13091795
M. Wt: 309.0 g/mol
InChI Key: VUHDKKUBSKTVHR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring and at positions 3 and 5 on the phenyl ring. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichlorobenzonitrile and 2,4,6-trichloropyrimidine.

    Reaction Conditions: The reaction between 3,5-dichlorobenzonitrile and 2,4,6-trichloropyrimidine is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature and Time: The reaction mixture is typically heated to a temperature range of 80-120°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyrimidines and phenyl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and disrupt cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
  • 2-Amino-5-fluoro-3,4-dichlorobiphenyl

Uniqueness

4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5Cl4N3

Molecular Weight

309.0 g/mol

IUPAC Name

4,6-dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H5Cl4N3/c11-5-1-4(2-6(12)3-5)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17)

InChI Key

VUHDKKUBSKTVHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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